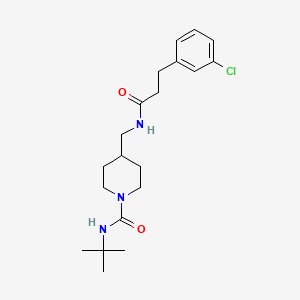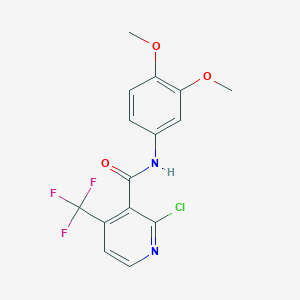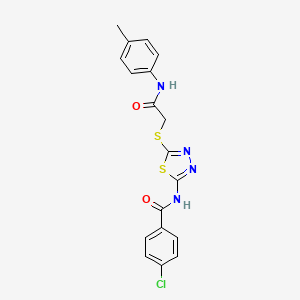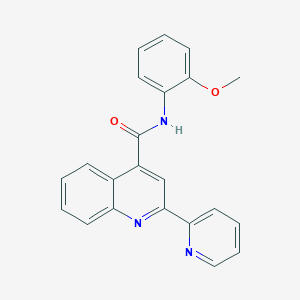
N-(tert-butyl)-4-((3-(3-chlorophenyl)propanamido)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(tert-butyl)-4-((3-(3-chlorophenyl)propanamido)methyl)piperidine-1-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl piperidine-1-carboxylate derivatives, which are relevant to the compound due to the similarity in chemical structure and potential reactivity. These derivatives are key intermediates in the synthesis of biologically active compounds, including protein kinase inhibitors and other pharmaceutical agents .
Synthesis Analysis
The synthesis of related tert-butyl piperidine-1-carboxylate derivatives involves multi-step reactions with varying yields. For instance, the asymmetric synthesis of a key intermediate for CP-690550 starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and achieves an overall yield of 49% . Another derivative, used as an intermediate in Vandetanib synthesis, is produced through acylation, sulfonation, and substitution reactions with a total yield of 20.2% . Similarly, an intermediate for crizotinib is synthesized in three steps with a total yield of 49.9% . These methods suggest potential industrial applications due to their mild conditions and relatively high yields.
Molecular Structure Analysis
The molecular structures of the tert-butyl piperidine-1-carboxylate derivatives are confirmed using various spectroscopic techniques, including FT-IR, NMR (1H and 13C), and mass spectrometry . X-ray diffraction is also employed to determine the crystal structure of these compounds, revealing details such as the chair conformation of the piperazine ring and the dihedral angles between different aromatic systems . DFT calculations are used to optimize the molecular structure and compare it with experimental data .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives participate in further chemical reactions to produce more complex molecules. For example, amination reactions are used to introduce amino groups, as seen in the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate . These reactions are facilitated by catalysts and ligands, such as CuI and ethylene glycol, and bases like potassium phosphate, indicating the versatility of these intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of the tert-butyl piperidine-1-carboxylate derivatives are elucidated through DFT studies, which provide insights into the molecular electrostatic potential and frontier molecular orbitals . These studies help in understanding the reactivity and interaction of these compounds with other molecules. Additionally, the crystal packing is analyzed using Hirshfeld surface analysis, which reveals the nature of intermolecular interactions, such as C-H...O hydrogen bonds that link the molecules into chains .
Propiedades
IUPAC Name |
N-tert-butyl-4-[[3-(3-chlorophenyl)propanoylamino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O2/c1-20(2,3)23-19(26)24-11-9-16(10-12-24)14-22-18(25)8-7-15-5-4-6-17(21)13-15/h4-6,13,16H,7-12,14H2,1-3H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCBFHCMXGTMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3004103.png)





![N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-yl}prop-2-enamide](/img/structure/B3004113.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3004115.png)
![4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3004117.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide](/img/structure/B3004120.png)



